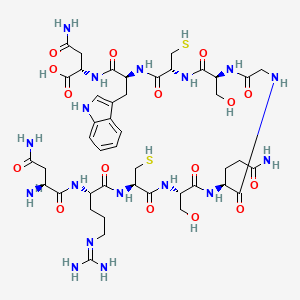
Potassium 2-iodo-5-methoxybenzenethiolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 2-iodo-5-methoxybenzenethiolate is an organosulfur compound with the empirical formula C7H6IKOS and a molecular weight of 304.19 g/mol . This compound is characterized by the presence of iodine, methoxy, and thiolate groups attached to a benzene ring, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium 2-iodo-5-methoxybenzenethiolate can be synthesized through various methods. One common approach involves the reaction of 2-iodo-5-methoxybenzenethiol with potassium hydroxide (KOH) in an appropriate solvent. The reaction typically proceeds under mild conditions, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium 2-iodo-5-methoxybenzenethiolate undergoes various chemical reactions, including:
Oxidation: The thiolate group can be oxidized to form sulfoxides or sulfones.
Reduction: The iodine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The iodine atom can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Deiodinated hydrocarbons.
Substitution: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Potassium 2-iodo-5-methoxybenzenethiolate has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of potassium 2-iodo-5-methoxybenzenethiolate involves its interaction with various molecular targets. The thiolate group can act as a nucleophile, participating in substitution and addition reactions. The iodine atom can undergo oxidative addition or reductive elimination, influencing the reactivity and stability of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Iodo-5-methylbenzoic acid
- 2-Iodo-5-methoxypyridine
- 2-Iodo-5-trifluoromethyl-pyridine
- 2-Iodo-5-nitroanisole
Uniqueness
Potassium 2-iodo-5-methoxybenzenethiolate is unique due to the presence of both iodine and thiolate groups, which confer distinct reactivity patterns. This combination allows for versatile applications in organic synthesis and research .
Eigenschaften
CAS-Nummer |
874903-67-0 |
|---|---|
Molekularformel |
C7H6IKOS |
Molekulargewicht |
304.19 g/mol |
IUPAC-Name |
potassium;2-iodo-5-methoxybenzenethiolate |
InChI |
InChI=1S/C7H7IOS.K/c1-9-5-2-3-6(8)7(10)4-5;/h2-4,10H,1H3;/q;+1/p-1 |
InChI-Schlüssel |
MHKNQGSNMZCVOK-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=CC(=C(C=C1)I)[S-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2'-Methoxy[1,1'-biphenyl]-2,5-dione](/img/structure/B12053212.png)
![2-amino-6-benzyl-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12053221.png)


![2-({5-[(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12053238.png)
![8-{[(2Z)-3-chlorobut-2-en-1-yl]sulfanyl}-1,3-dimethyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12053250.png)




![(4S)-4-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-[(2-methylpropan-2-yl)oxy]-5-oxo(1,2,3,4,5-13C5)pentanoic acid](/img/structure/B12053279.png)

